Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate

Catalog No.
S15740220
CAS No.
M.F
C11H10IN3O2S
M. Wt
375.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl...

Product Name

Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate

IUPAC Name

pyridin-2-ylmethyl N-(5-iodo-3-methyl-1,2-thiazol-4-yl)carbamate

Molecular Formula

C11H10IN3O2S

Molecular Weight

375.19 g/mol

InChI

InChI=1S/C11H10IN3O2S/c1-7-9(10(12)18-15-7)14-11(16)17-6-8-4-2-3-5-13-8/h2-5H,6H2,1H3,(H,14,16)

InChI Key

BFIDUJQORLCQEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1NC(=O)OCC2=CC=CC=N2)I

Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate is a chemical compound characterized by its unique structure, which includes a pyridine ring, an isothiazole moiety, and a carbamate functional group. The compound's molecular formula is C₁₀H₈N₃O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The inclusion of iodine in its structure enhances its potential reactivity and biological activity. This compound is of interest in the fields of medicinal chemistry and agrochemicals due to its diverse applications.

Typical for carbamates and heterocyclic compounds:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Hydrolysis: In the presence of water, the carbamate group can hydrolyze to form the corresponding amine and carbonic acid.
  • Oxidation: The compound may undergo oxidation reactions, particularly involving the isothiazole ring or the pyridine nitrogen.

These reactions are facilitated by specific reagents and conditions, often requiring solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.

Research indicates that Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, particularly against various bacterial strains. Additionally, its isothiazole component may contribute to antifungal properties. The compound's interactions with biological targets suggest a mechanism involving enzyme inhibition or modulation of cellular pathways, although detailed studies are necessary to elucidate these mechanisms fully.

The synthesis of Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate typically involves several steps:

  • Preparation of Isothiazole Derivative: Starting from 3-methylisothiazol-4(5H)-one, it can be reacted with iodine to introduce the iodine substituent.
  • Formation of Carbamate: The isothiazole derivative is then treated with pyridin-2-ylmethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide to form the carbamate linkage.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

These methods highlight the importance of both organic synthesis techniques and the careful selection of reagents to achieve desired outcomes.

Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate has several applications:

  • Agricultural Chemicals: It can be used as a fungicide or bactericide in crop protection formulations.
  • Pharmaceuticals: The compound shows promise in drug development for treating infections due to its antimicrobial properties.
  • Research Reagents: It serves as a tool in biochemical research for studying enzyme interactions and cellular processes.

Studies on Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate's interactions with biological systems reveal its potential effects on various enzymes and proteins. For instance:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes related to bacterial cell wall synthesis, contributing to its antimicrobial efficacy.
  • Protein Binding Studies: Investigations into how this compound binds to target proteins could provide insights into its mechanism of action and help optimize its pharmacological properties.

These interaction studies are crucial for understanding how this compound can be effectively utilized in therapeutic applications.

Several compounds share structural similarities with Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate, including:

Compound NameStructural FeaturesUnique Aspects
5-Iodo-3-methylisothiazol-4(5H)-oneContains an isothiazole ringLacks the pyridine moiety
Pyridin-2-yloxycarbonyl (5-chloroisothiazol)Contains a chloro substituent instead of iodineDifferent halogen may affect reactivity
4-Methylisothiazole carbamateSimilar carbamate structureLacks iodine substitution

The uniqueness of Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate lies in its combination of a pyridine ring with an iodinated isothiazole structure, which enhances its biological activity compared to similar compounds lacking these features.

This comprehensive overview illustrates the significance of Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate in various scientific fields, emphasizing its potential as a valuable chemical entity in both research and practical applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

374.95385 g/mol

Monoisotopic Mass

374.95385 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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